molecular formula C45H44FN3O4 B12786930 1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide

1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide

Cat. No.: B12786930
M. Wt: 709.8 g/mol
InChI Key: ZNDMQPOHVJZVMB-LJEWAXOPSA-N
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Description

1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, fluorophenyl, and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrole core, followed by the introduction of the fluorophenyl and isopropyl groups. The final steps involve the addition of the diphenylamino and dihydroxyheptyl groups under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl groups can produce diols.

Scientific Research Applications

1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl 4-bromobenzoate
  • Tertiary butyl esters

Uniqueness

Compared to similar compounds, 1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C45H44FN3O4

Molecular Weight

709.8 g/mol

IUPAC Name

1-[(3R,5R)-3,5-dihydroxy-7-oxo-7-(N-phenylanilino)heptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide

InChI

InChI=1S/C45H44FN3O4/c1-31(2)43-42(45(53)47-35-17-9-4-10-18-35)41(32-15-7-3-8-16-32)44(33-23-25-34(46)26-24-33)48(43)28-27-38(50)29-39(51)30-40(52)49(36-19-11-5-12-20-36)37-21-13-6-14-22-37/h3-26,31,38-39,50-51H,27-30H2,1-2H3,(H,47,53)/t38-,39-/m1/s1

InChI Key

ZNDMQPOHVJZVMB-LJEWAXOPSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6

Origin of Product

United States

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